molecular formula C6H5F6NS B572140 2-Fluoro-4-(pentafluorosulfur)aniline CAS No. 1240257-25-3

2-Fluoro-4-(pentafluorosulfur)aniline

Cat. No. B572140
CAS RN: 1240257-25-3
M. Wt: 237.163
InChI Key: VNFMUDAEGKTTOA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)aniline, also known as 4-FSA, is a highly fluorinated aniline compound that is widely used in scientific research due to its unique properties. It is a versatile synthetic reagent that is used in a variety of fields, including organic synthesis, drug discovery, and materials science. 4-FSA has a wide range of applications, from the synthesis of small molecules to the production of polymers materials.

Scientific Research Applications

Bioactivation and Metabolism

  • Fluoroanilines like 2-Fluoro-4-(pentafluorosulfur)aniline are studied for their bioactivation to reactive benzoquinoneimines, a process catalyzed by cytochrome P-450. This bioactivation is significant as it leads to the formation of potentially reactive metabolites, which are important in understanding drug metabolism and toxicology (Rietjens & Vervoort, 1991).

Chemical Synthesis and Polymerization

  • 2-Fluoro-4-(pentafluorosulfur)aniline and related compounds have been used in the chemical synthesis of polyfluoroanilines. These compounds are synthesized chemically from fluorine-substituted aniline monomers, showing potential in the development of novel polymers with unique properties (Kwon et al., 1997).

Catalysis and Organic Synthesis

  • This compound serves as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes, highlighting its role in facilitating complex organic synthesis processes (Wu et al., 2021).

Electrophilic Aromatic Fluorination

  • Studies on electrophilic aromatic fluorination have shown that anilines, including fluoro-substituted anilines, undergo specific reactions when exposed to certain fluorinating agents, indicating their utility in the field of fluorine chemistry (Alric et al., 2005).

Vibrational Spectroscopy and Molecular Structure

  • The compound's derivatives have been investigated in far-infrared gas spectra to calculate barriers to inversion and internal rotation of the NH2 group, which is crucial in understanding the molecular dynamics and structure (Larsen et al., 1976).

Deaminative Fluorination

  • Research has explored the application of silicon tetrafluoride in deaminative fluorination of anilines, demonstrating the role of 2-Fluoro-4-(pentafluorosulfur)aniline in novel fluorination methodologies (Tamura et al., 1998).

properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F6NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFMUDAEGKTTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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